Potency at Kir7.1: VU714 Oxalate vs. Advanced Analog ML418
VU714 oxalate inhibits Kir7.1 with an IC50 of 5.6 µM in thallium (Tl+) flux assays, whereas the medicinal chemistry-optimized analog ML418 achieves sub-micromolar potency with an IC50 of 310 nM (0.31 µM) in the same assay platform [1]. This represents an approximately 18-fold improvement in potency for ML418 relative to the VU714 parent scaffold. Both compounds were evaluated under comparable Tl+ flux assay conditions using the Kir7.1-M125R mutant construct, enabling direct quantitative comparison [2].
| Evidence Dimension | Kir7.1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 µM (Tl+ flux assay) |
| Comparator Or Baseline | ML418: IC50 = 310 nM (0.31 µM) in Tl+ flux assay |
| Quantified Difference | ML418 exhibits approximately 18-fold greater potency than VU714 |
| Conditions | Thallium (Tl+) flux assay; Kir7.1-M125R construct expressed in HEK-293 cells |
Why This Matters
VU714 oxalate remains valuable as the parental reference compound for establishing baseline Kir7.1 pharmacology and for studies where moderate potency is acceptable or where ML418's sub-micromolar activity is not required.
- [1] Swale DR, Kurata H, Kharade SV, Sheehan J, Raphemot R, Voigtritter KR, Figueroa EE, Meiler J, Blobaum AL, Lindsley CW, Hopkins CR, Denton JS. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. ACS Chem Neurosci. 2016 Jul 20;7(7):1013-23. PMID: 27184474. View Source
- [2] Swale DR, et al. Figure 3: Analysis of VU714 and ML418 selectivity for Kir7.1 over other Kir channels. ACS Chem Neurosci. 2016. PMCID: PMC5131535. View Source
